

# Cross-referencing NMR data for 4-Hydroxy-3-methylcyclohexanone with literature values

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methylcyclohexanone

Cat. No.: B1339868

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## Cross-Referencing NMR Data for 4-Hydroxy-3-methylcyclohexanone: A Comparative Guide

For researchers, scientists, and drug development professionals, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the NMR data for **4-Hydroxy-3-methylcyclohexanone** against structurally related alternatives, offering a framework for cross-referencing and validating experimental findings.

This guide presents a compilation of available  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Hydroxy-3-methylcyclohexanone** and two key alternative compounds: 4-hydroxycyclohexanone and 3-methylcyclohexanone. Due to the limited availability of experimentally validated and assigned public data for **4-Hydroxy-3-methylcyclohexanone**, predicted NMR data is utilized for this compound. In contrast, experimental data is presented for the alternative compounds to serve as a valuable reference for researchers working with similar cyclohexanone frameworks.

## Comparison of NMR Spectral Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **4-Hydroxy-3-methylcyclohexanone** (predicted) and its analogues, 4-hydroxycyclohexanone and 3-methylcyclohexanone (experimental).

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

Compound	H-1	H-2	H-3	H-4	H-5	H-6	Methyl	Hydroxyl
4-Hydroxy-3-methylcyclohexanone (Predicted in D <sub>2</sub> O)		2.20-2.60 (m)	1.90-2.10 (m)	3.80-4.00 (m)	1.60-1.80 (m)	2.20-2.60 (m)	0.95 (d)	-
4-Hydroxy-3-methylcyclohexanone (CDCl <sub>3</sub> )	2.20-2.80 (m)	2.20-2.80 (m)	1.90-2.20 (m)	4.00-4.20 (m)	1.90-2.20 (m)	2.20-2.80 (m)	-	2.50 (br s)
3-Methylcyclohexanone (CDCl <sub>3</sub> )	2.10-2.50 (m)	1.90-2.10 (m)	1.60-1.80 (m)	1.90-2.10 (m)	1.40-1.60 (m)	2.10-2.50 (m)	1.05 (d)	-

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Predicted data should be used as a guide and confirmed with experimental results.

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm)

Compound	C-1 (C=O)	C-2	C-3	C-4	C-5	C-6	Methyl
4-Hydroxy-3-methylcyclohexanone (Predicted)	~210	~50	~40	~70	~35	~50	~15
4-Hydroxycyclohexanone	~210	~40	~30	~68	~30	~40	-
3-Methylcyclohexanone	~212	~48	~35	~32	~25	~41	~22

Note: Predicted values are estimations and should be verified experimentally.

## Experimental Protocols

A general protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for cyclohexanone derivatives is provided below. This protocol can be adapted for **4-Hydroxy-3-methylcyclohexanone** and other similar compounds.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ) containing a reference standard (e.g., 0.03% v/v Tetramethylsilane, TMS).
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.

- Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Cap the NMR tube securely.

## 2. NMR Spectrometer Setup and Data Acquisition:

- The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted for optimal results.

### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).
- Number of Scans (NS): 16-64, depending on sample concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.

### <sup>13</sup>C NMR Acquisition:

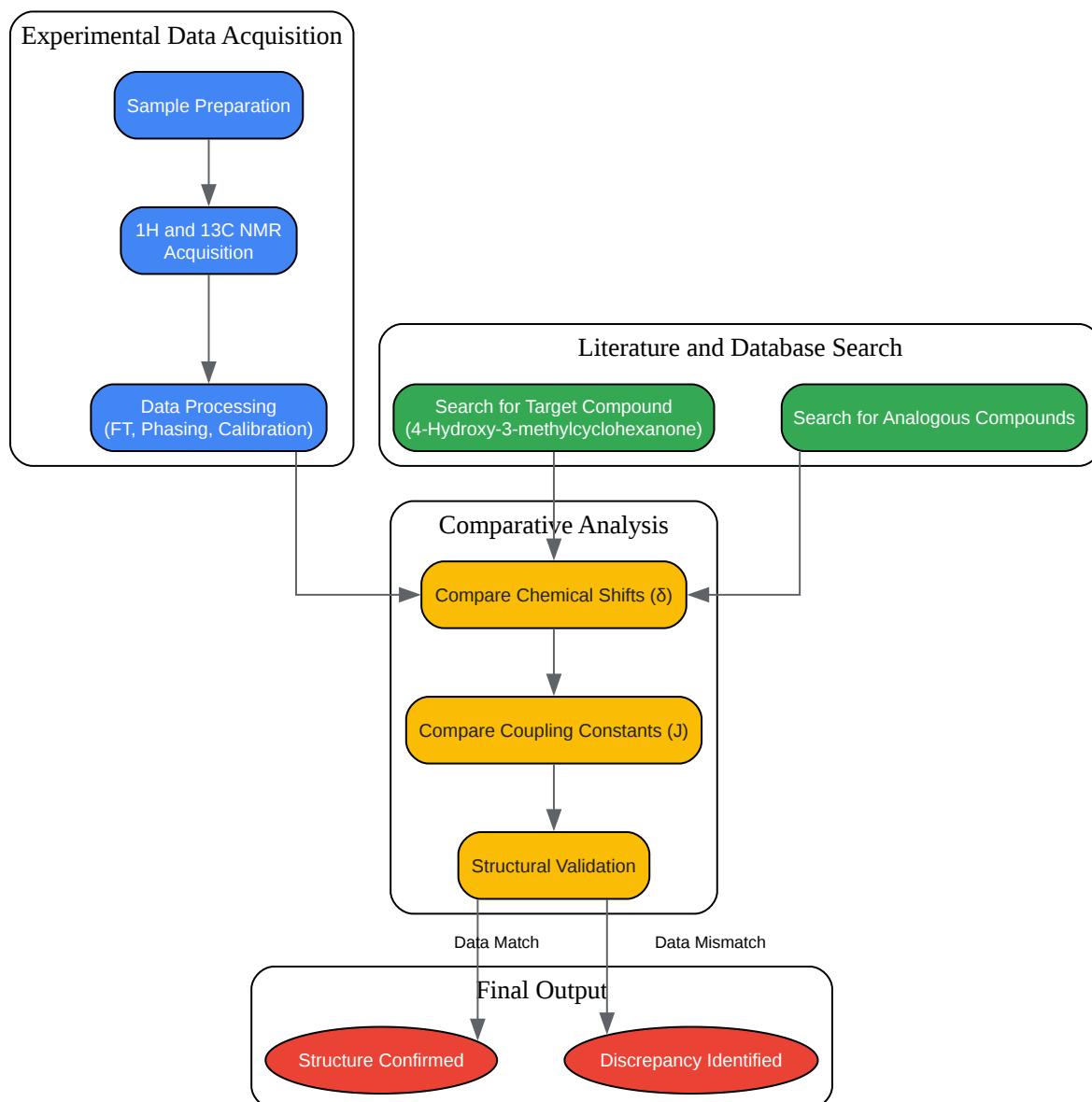
- Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width (SW): 240 ppm (centered around 100 ppm).
- Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (D1): 2 seconds.

## 3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the  $^1\text{H}$  spectrum by setting the TMS peak to 0.00 ppm.
- Calibrate the  $^{13}\text{C}$  spectrum by setting the solvent peak to its known chemical shift (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.
- Perform peak picking to identify the chemical shifts of all signals in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values.



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Caption: Workflow for NMR data validation.

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